N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carbamoylphenyl and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The reaction is carried out in a solvent like dichloromethane, and the intermediate product is isolated and purified before further reactions .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The process involves the use of safer and more cost-effective reagents and solvents. The overall yield of the industrial process can be higher than 78%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various other functionalized compounds .
Scientific Research Applications
N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments and dyes due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the production of Pigment Yellow 181.
N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide: Studied for its potential use against SARS-CoV-2.
Uniqueness
N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a carbamoylphenyl and nitro group makes it versatile for various applications, particularly in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H9N5O4 |
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Molecular Weight |
275.22 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9N5O4/c12-10(17)6-1-3-7(4-2-6)14-11(18)9-8(16(19)20)5-13-15-9/h1-5H,(H2,12,17)(H,13,15)(H,14,18) |
InChI Key |
KLZSZKKALVEYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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